![molecular formula C14H21FN2OS B14141835 N-[1-(Butylsulfanyl)ethyl]-N'-(2-fluorophenyl)-N-methylurea CAS No. 89135-36-4](/img/structure/B14141835.png)
N-[1-(Butylsulfanyl)ethyl]-N'-(2-fluorophenyl)-N-methylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(Butylsulfanyl)ethyl]-N’-(2-fluorophenyl)-N-methylurea is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a butylsulfanyl group, a fluorophenyl group, and a methylurea moiety, which contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(Butylsulfanyl)ethyl]-N’-(2-fluorophenyl)-N-methylurea typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-fluoroaniline with butylthiol in the presence of a suitable catalyst to form the intermediate compound. This intermediate is then reacted with methyl isocyanate to yield the final product. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the yield and purity of the compound.
Industrial Production Methods
Industrial production of N-[1-(Butylsulfanyl)ethyl]-N’-(2-fluorophenyl)-N-methylurea may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
N-[1-(Butylsulfanyl)ethyl]-N’-(2-fluorophenyl)-N-methylurea can undergo various chemical reactions, including:
Oxidation: The butylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the urea moiety to an amine.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the butylsulfanyl group can yield sulfoxides or sulfones, while reduction of the urea moiety can produce amines.
Applications De Recherche Scientifique
N-[1-(Butylsulfanyl)ethyl]-N’-(2-fluorophenyl)-N-methylurea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its role as a drug candidate.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of N-[1-(Butylsulfanyl)ethyl]-N’-(2-fluorophenyl)-N-methylurea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
N-[1-(Butylsulfanyl)ethyl]-N’-(2-fluorophenyl)-N-methylurea can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include:
N-[1-(Butylsulfanyl)ethyl]-N’-(2-chlorophenyl)-N-methylurea: Differing by the presence of a chlorine atom instead of fluorine.
N-[1-(Butylsulfanyl)ethyl]-N’-(2-bromophenyl)-N-methylurea: Differing by the presence of a bromine atom instead of fluorine.
Propriétés
Numéro CAS |
89135-36-4 |
|---|---|
Formule moléculaire |
C14H21FN2OS |
Poids moléculaire |
284.39 g/mol |
Nom IUPAC |
1-(1-butylsulfanylethyl)-3-(2-fluorophenyl)-1-methylurea |
InChI |
InChI=1S/C14H21FN2OS/c1-4-5-10-19-11(2)17(3)14(18)16-13-9-7-6-8-12(13)15/h6-9,11H,4-5,10H2,1-3H3,(H,16,18) |
Clé InChI |
DLDCZJJOWVFCRU-UHFFFAOYSA-N |
SMILES canonique |
CCCCSC(C)N(C)C(=O)NC1=CC=CC=C1F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Butanesulfonyl fluoride, 1,1,2,2,3,3,4,4-octafluoro-4-[(1,2,2-trifluoroethenyl)oxy]-](/img/structure/B14141759.png)


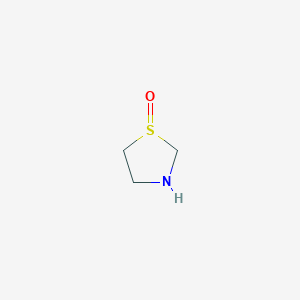
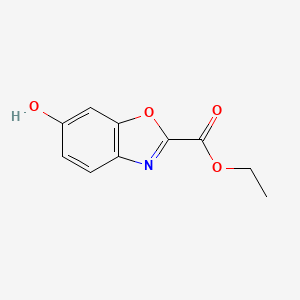
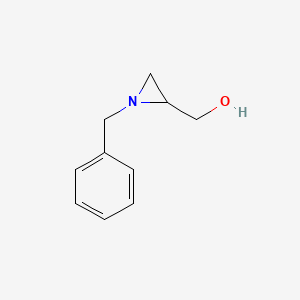
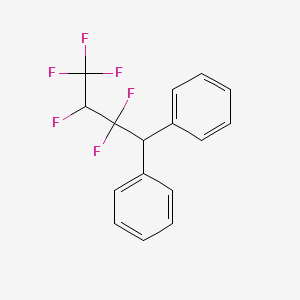
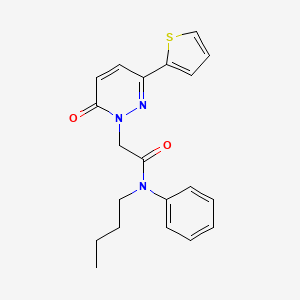

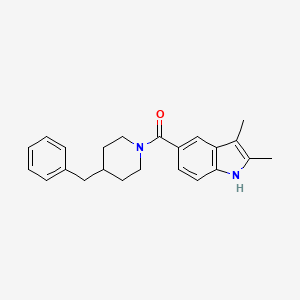
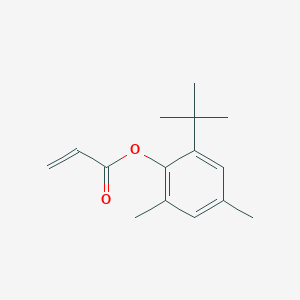
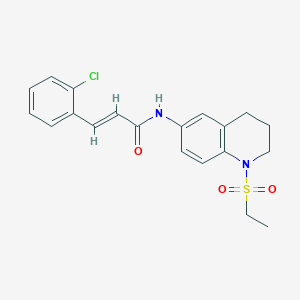
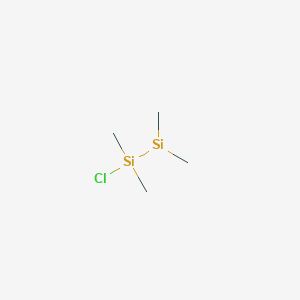
![(Naphthalen-2-ylamino)-acetic acid [1-pyridin-2-yl-meth-(E)-ylidene]-hydrazide](/img/structure/B14141844.png)
